molecular formula C14H12N2S2 B255340 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile

6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile

Cat. No. B255340
M. Wt: 272.4 g/mol
InChI Key: BICGMKDMXAGMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile, also known as CTN-10, is a novel compound that has shown promising results in scientific research. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile acts as a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR subtype by 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile leads to increased release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases. It has also been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.

Advantages and Limitations for Lab Experiments

The advantages of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its selectivity for the α7 nAChR subtype, which allows for the study of specific physiological processes. Its ability to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases also makes it a promising compound for therapeutic applications. The limitations of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its relatively low potency compared to other nAChR agonists and its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile include further elucidation of its mechanism of action and its potential therapeutic applications in various diseases. Studies on the pharmacokinetics and pharmacodynamics of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile in humans are also needed to determine its safety and efficacy for clinical use. Additionally, the development of more potent and soluble analogs of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile could lead to the discovery of novel compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis method of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile involves the reaction of 2-cyclopropylthiophene-3-carbaldehyde with methyl thiourea and 2-chloronicotinonitrile in the presence of a base catalyst. The reaction proceeds through multiple steps, including cyclization and condensation, to yield the final product.

Scientific Research Applications

6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of these diseases.

properties

Product Name

6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3

InChI Key

BICGMKDMXAGMLT-UHFFFAOYSA-N

SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N

Origin of Product

United States

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